Product packaging for Direct blue 67(Cat. No.:CAS No. 3354-97-0)

Direct blue 67

Cat. No.: B1217340
CAS No.: 3354-97-0
M. Wt: 859.8 g/mol
InChI Key: PTIWCWYYGIRDIZ-UHFFFAOYSA-K
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Description

Direct Blue 67 ( 3354-97-0), classified as C.I. 27925, is a water-soluble direct dye belonging to the triazo chemical class . It presents as a blue to black powder that dissolves in water to yield a purple solution and exhibits solubility in ethanol and soluble fiber element, while remaining insoluble in other organic solvents . Its research value is significant for the coloration of cellulosic materials. It is primarily applied in the dyeing and printing of cotton and viscose fibers , and is also suitable for use on leather and paper substrates . Furthermore, its utility extends to cotton and viscose blended fabrics, where it can be used in a single-bath process with disperse dyes for high-temperature dyeing of materials like polyester-cotton . The mechanism of action for this compound, common to direct dyes, involves anionic dye molecules adhering to substrates through substantivity, facilitated by Van der Waals forces, hydrogen bonding, and dipole interactions, typically applied from an aqueous bath containing an electrolyte such as sodium chloride . Characteristic color reactions include turning blue-ray green in strong sulfuric acid and precipitating upon the addition of a concentrated sodium hydroxide solution to a red-light purple . Its fastness properties are characterized by a light fastness of 5-6 (ISO) and a washing fastness of 2-3 , which can be improved through aftertreatments with cationic fixing agents . This compound is classified as a self-levelling dye (SDC Class A), which exhibits good migration or leveling properties and does not require the addition of salt for exhaustion during application . This product is intended For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H24N5Na3O12S3 B1217340 Direct blue 67 CAS No. 3354-97-0

Properties

IUPAC Name

trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H27N5O12S3.3Na/c1-18-10-27(37-39-33-31(54(48,49)50)14-19-11-22(8-9-25(19)34(33)41)35-21-6-4-3-5-7-21)30(51-2)17-26(18)36-38-28-15-23(52(42,43)44)12-20-13-24(53(45,46)47)16-29(40)32(20)28;;;/h3-17,35,40-41H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIWCWYYGIRDIZ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)N=NC4=C(C=C5C=C(C=CC5=C4O)NC6=CC=CC=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24N5Na3O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889465
Record name C.I. Direct Blue 67, trisodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

859.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3354-97-0
Record name C.I. 27925
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[2-[4-[2-[1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Direct Blue 67, trisodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 4-hydroxy-5-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-5-methoxy-2-methylphenyl]azo]naphthalene-2,7-disulphonate
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Environmental Presence and Analytical Characterization of Direct Blue 67 in Complex Matrices

Advanced Methodologies for the Detection and Quantification of Direct Blue 67

Accurate detection and quantification of this compound in complex environmental matrices like wastewater and soil require sophisticated analytical techniques capable of high sensitivity and selectivity.

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of dyes in aqueous solutions. azom.com The method is based on Beer's Law, which correlates the absorbance of light at a specific wavelength with the concentration of the dye. azom.combridgew.edu Each dye has a characteristic wavelength of maximum absorbance (λmax). worldwidejournals.com For instance, studies on similar direct dyes have identified specific λmax values that are used for their quantification. thermofisher.comnajah.edu While UV-Vis is effective for determining the concentration in samples with a single known dye, its utility is limited in complex mixtures where the spectra of different compounds may overlap. azom.com In such cases, chemometric analysis can be applied to deconstruct the overlapping spectra and determine the concentrations of individual components. azom.com

Complementary spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide more detailed structural information. researchgate.net These techniques are particularly useful for identifying the dye's tautomeric form (azo vs. hydrazone) and studying its interaction with surfaces, such as adsorption onto cellulose (B213188) fibers. researchgate.net

Direct DyeMaximum Absorbance (λmax)Reference
Direct Yellow 27400 nm thermofisher.com
Direct Orange 34411 nm najah.edu
Direct Red 81512 nm thermofisher.com
Direct Blue 71586 nm thermofisher.com
Direct Black 22597 nm najah.edu
Direct Blue 15607 nm najah.edu

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of dyes and their degradation products in environmental samples. p2infohouse.orgnih.gov The method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase. taylorfrancis.comyoutube.com

For dye analysis, reversed-phase columns, such as C18, are commonly employed. mdpi.comnajah.edu The separation is achieved by pumping a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, through the column. najah.edupjoes.com A Diode-Array Detector (DAD) is often coupled with HPLC, allowing for the simultaneous monitoring of absorbance over a wide range of wavelengths and providing spectral information that aids in peak identification. p2infohouse.orgresearchgate.net HPLC methods have been successfully developed for the simultaneous determination of multiple dyes in wastewater and can also be used to monitor the formation of degradation products, such as aniline, which can result from the reductive cleavage of the azo bond. p2infohouse.org

Analyte(s)ColumnMobile PhaseDetectionReference
Reactive Blue 19, Red 198, Orange 107RP C18Acetonitrile:Water (60:40, v/v) with 0.45 M CTABDAD najah.edu
Methylene Blue and metabolitesSunfire C18Gradient elution with acetonitrile and formic acid in waterMS/MS mdpi.com
Brilliant Blue, Sunset Yellow, TartrazineAcclaim Surfactant Plus100 mM CH3COONH4 and Acetonitrile (50/50, v/v)DAD researchgate.net
Indigoid DyesNot specifiedNot specifiedDAD vliz.be

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of azo dyes. najah.edubiointerfaceresearch.com Techniques such as voltammetry are based on the electrochemical reduction of the azo group (–N=N–), which is a characteristic feature of this class of dyes. najah.edu Differential Pulse Adsorptive Stripping Voltammetry (DP-AdCSV) at a Hanging Mercury Drop Electrode (HMDE) is a particularly sensitive method. najah.eduirjet.net This technique involves a pre-concentration step where the dye adsorbs onto the electrode surface before the potential is scanned, enhancing the detection signal. irjet.net

Recent research has focused on the development of modified electrodes to improve sensitivity and selectivity. biointerfaceresearch.com Carbon paste electrodes, modified with various materials, have been fabricated for the detection of different dyes. tandfonline.com These sensors can provide a linear response over a specific concentration range and exhibit low detection limits, making them suitable for trace analysis in environmental samples. najah.edutandfonline.com The development of such sensors is a step towards in situ analysis, which allows for real-time monitoring without the need for sample collection and transport to a laboratory. aalto.fi

Azo Dye(s)TechniqueLinear RangeDetection LimitReference
Acid Orange 7, 10, 12DP-AdCSV0.004 - 0.180 ppm0.002 - 0.005 ppm najah.edu
Indigo CarmineDPV0.1 µM - 1.0 µM0.0187 µM tandfonline.com
Various Reactive DyesDP-AdCSV0.05 - 1.10 ppmNot Specified najah.edu

Environmental Fate and Transport Mechanisms of this compound

Understanding the fate and transport of this compound in the environment is crucial for assessing its potential impact. Key processes governing its distribution include sorption to soil and sediment and transformation by light.

Sorption is a key process that controls the mobility of dyes in soil and aquatic systems. researchgate.net Direct dyes can be retained in soil and sediment through adsorption, which reduces their concentration in the water column but leads to their accumulation in the solid phase. researchgate.net The extent of adsorption depends on the properties of both the dye molecule and the adsorbent material (e.g., soil organic matter, clay content). acs.org

The equilibrium of this process is often described using adsorption isotherm models, such as the Langmuir and Freundlich models. mdpi.commocedes.orgrazi.ac.ir The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes adsorption on a heterogeneous surface. mocedes.orgtci-thaijo.org Studies on various direct dyes have shown that the adsorption process can be well-described by these models, with the pseudo-second-order kinetic model often providing the best fit for the adsorption rate, suggesting a chemisorption process. researchgate.netmdpi.comtci-thaijo.org The adsorption capacity is a critical parameter for evaluating the potential of different materials to remove dyes from water. mdpi.com

DyeAdsorbentBest Fit Isotherm ModelMaximum Adsorption Capacity (qmax)Reference
Direct Blue 78β-CDs-EPI PolymerFreundlich23.47 mg/g mdpi.com
Direct Blue 78Chitosan-NaOHLangmuir12.30 mg/g mdpi.com
Direct Dyes (Blue and Red)Zeolite LTALangmuirNot Specified tci-thaijo.org
Basic DyesPeatRedlich-PetersonNot Specified nih.gov

Phototransformation, or photodegradation, is a significant pathway for the degradation of dyes in natural waters exposed to sunlight. This process can be enhanced by heterogeneous photocatalysis, which is considered an Advanced Oxidation Process (AOP). biomedres.usmdpi.com This technique utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with UV or visible light, generates highly reactive oxygen species, most notably hydroxyl radicals (•OH). mdpi.comacs.orgnih.gov

These radicals are powerful oxidizing agents that can break down the complex structure of this compound and other azo dyes, ideally leading to their complete mineralization into carbon dioxide, water, and inorganic ions. biomedres.usnih.gov The efficiency of photocatalytic degradation is influenced by several factors, including pH, catalyst concentration, initial dye concentration, and light intensity. acs.orgresearchgate.net Research has shown that the photocatalytic degradation of direct blue dyes often follows pseudo-first-order kinetics. biomedres.us Doping the photocatalyst with various metal ions can enhance its activity by modifying its surface properties and energy bandgap. biomedres.usbiomedres.us

Direct DyePhotocatalystConditionsKey FindingReference
Direct Blue 53Lanthanide-doped TiO₂UV irradiationGd-TiO₂ was the most effective catalyst for dye removal. biomedres.usbiomedres.us
Direct Blue 1TiO₂UV lamps, e-beam irradiationIrradiation of TiO₂ with a 10 kGy e-beam slightly increased the photodegradation rate constant. mdpi.com
Direct Blue 71ZnOUV light, Ultrasound (20 kHz)Sonophotocatalysis (UV/ZnO/Ultrasound) resulted in complete color removal in 20 minutes. researchgate.net
Direct Blue 71CuFeO₂/ZnOVisible lightDemonstrated mineralization of the dye confirmed by TOC measurements. biomedres.us

Advanced Remediation Technologies for Direct Blue 67 Contamination

Adsorption-Based Removal of Direct Blue 67 from Aqueous Solutions

Adsorption is a widely utilized physicochemical process for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. mdpi.com The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of adsorption depends on the properties of both the dye and the adsorbent, including surface area, pore structure, and surface chemistry. nih.gov

Understanding the kinetics and thermodynamics of adsorption is crucial for designing efficient wastewater treatment systems. Adsorption kinetics describe the rate of dye uptake, which governs the residence time required for the process. Thermodynamic parameters provide insight into the spontaneity and nature of the adsorption.

Kinetics: The adsorption of direct dyes often follows the pseudo-second-order kinetic model, which suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.govusm.my This model implies that the adsorption capacity is proportional to the number of active sites on the adsorbent. academicjournals.org Studies on various direct dyes have shown that equilibrium is typically reached within a specific contact time, after which the rate of adsorption becomes negligible. For instance, in the adsorption of direct dyes onto acid-activated carbon, equilibrium was established within 40 minutes for all tested concentrations. academicjournals.org The pseudo-second-order model is generally found to have a better correlation coefficient (R²) compared to the pseudo-first-order model, indicating its suitability for describing the adsorption process. usm.my

Thermodynamics: Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated to determine the feasibility and nature of the adsorption process. A negative ΔG° value indicates that the adsorption is spontaneous. A positive ΔH° value suggests the process is endothermic, meaning that adsorption is more favorable at higher temperatures, which could be due to increased kinetic energy and enhanced diffusion of dye molecules. researchgate.net Conversely, a negative ΔH° indicates an exothermic process. A positive ΔS° value reflects increased randomness at the solid-liquid interface during adsorption. researchgate.net For example, the adsorption of Direct Red 23 onto a modified gambir adsorbent was found to be spontaneous and endothermic. usm.my Similarly, a study on the removal of Direct Blue 71 using flint clay also revealed an endothermic and spontaneous adsorption process. researchgate.net

Table 1: Kinetic Models for Direct Dye Adsorption
Kinetic ModelDescriptionTypical Findings for Direct Dyes
Pseudo-First-OrderAssumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites.Often shows a lower correlation coefficient compared to the pseudo-second-order model. usm.my
Pseudo-Second-OrderAssumes the rate-limiting step is chemisorption and is proportional to the square of the number of unoccupied sites.Frequently provides the best fit for experimental data, suggesting chemisorption is significant. nih.govusm.mynih.gov
Intraparticle DiffusionUsed to identify the diffusion mechanism. If the plot passes through the origin, intraparticle diffusion is the sole rate-limiting step.Often indicates that while intraparticle diffusion is involved, it is not the only rate-controlling step. nih.gov
Table 2: Thermodynamic Parameters and Their Interpretation for Direct Dye Adsorption
ParameterSymbolInterpretation of SignRelevance to this compound Adsorption
Gibbs Free EnergyΔG°Negative: Spontaneous process Positive: Non-spontaneous processStudies on similar direct dyes consistently show negative values, indicating a spontaneous process. usm.myresearchgate.net
EnthalpyΔH°Positive: Endothermic (favored by high temp.) Negative: Exothermic (favored by low temp.)Often found to be positive, indicating the endothermic nature of the adsorption. usm.myresearchgate.netresearchgate.net
EntropyΔS°Positive: Increased randomness at interface Negative: Decreased randomness at interfaceTypically positive, suggesting increased disorder at the solid-solution interface. nih.govusm.my

The quest for more efficient and cost-effective adsorbents has led to the investigation of various novel materials.

Nanomaterials: Carbon nanotubes (CNTs) have been studied for the removal of direct dyes, demonstrating significant adsorption capacities due to their large surface area and porous structure. nih.gov The adsorption percentage of direct dyes onto CNTs has been shown to increase with adsorbent dosage and temperature. nih.gov Other nanomaterials, such as magnetic nanoparticles, are also gaining attention because they offer high surface areas and can be easily separated from the solution using a magnetic field, facilitating adsorbent recovery and reuse. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs are highly porous crystalline materials constructed from metal ions or clusters linked by organic ligands. theseus.fi Their exceptionally high surface areas, tunable pore sizes, and adjustable surface chemistry make them promising candidates for dye adsorption. mdpi.com Zeolitic Imidazolate Frameworks (ZIFs), a subclass of MOFs, such as ZIF-8 and ZIF-67, have shown remarkable adsorption capacities for various dyes. mdpi.com For instance, ZIF-67, composed of cobalt ions and 2-methylimidazole (B133640) linkers, has been synthesized and used for dye removal. nih.govmdpi.com The introduction of functional groups, such as sulfonate groups (-SO3H), into MOF structures can further enhance adsorption capacity and selectivity for specific dyes. rsc.org

Biochars: Biochars are carbon-rich materials produced from the pyrolysis of biomass. They are considered low-cost and environmentally friendly adsorbents. The surface of biochar can contain various functional groups that facilitate the adsorption of dye molecules. The properties of biochar, such as surface area and porosity, can be tailored by controlling the pyrolysis conditions and the type of feedstock used, making them versatile adsorbents for dye-contaminated wastewater.

The mechanism of dye adsorption is governed by the physicochemical interactions between the dye molecules and the adsorbent surface. nih.gov For an anionic dye like this compound, several mechanisms can be involved:

Electrostatic Interactions: The surface charge of the adsorbent plays a critical role. At a pH below the point of zero charge (pHzpc) of the adsorbent, the surface becomes positively charged, which promotes the adsorption of anionic dyes like this compound through electrostatic attraction. nih.gov

π-π Interactions: The aromatic rings present in the structure of this compound can interact with the graphitic surfaces of carbon-based adsorbents (like CNTs and biochar) or the aromatic organic linkers in MOFs through π-π stacking interactions. acs.org

Chemisorption: In some cases, chemical bonds may form between the dye and the adsorbent, which is a stronger interaction compared to physical adsorption forces. The pseudo-second-order kinetic model's frequent applicability suggests that chemisorption plays a significant role in the adsorption of direct dyes. nih.gov

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water by oxidation through reactions with highly reactive hydroxyl radicals (•OH). ijcce.ac.irnih.gov AOPs are particularly effective for treating recalcitrant compounds like azo dyes, as they can lead to the complete mineralization of the pollutants into simpler, non-toxic substances like CO₂, H₂O, and inorganic ions. nih.govatlantis-press.com

Heterogeneous photocatalysis is an AOP that utilizes a semiconductor catalyst (like TiO₂ or ZnO) and a light source (such as UV or visible light) to generate reactive oxygen species, including hydroxyl radicals. nih.gov When the semiconductor is irradiated with photons of energy equal to or greater than its band gap, an electron is excited from the valence band to the conduction band, creating an electron-hole pair (e⁻-h⁺). theseus.fi These charge carriers migrate to the catalyst surface and initiate redox reactions that ultimately degrade the dye molecules. nih.gov The process is considered a promising method for the complete mineralization of complex organic dyes. biomedres.us

The efficiency of heterogeneous photocatalysis is highly dependent on the properties of the photocatalyst. Significant research has focused on designing and synthesizing advanced catalytic materials to enhance the degradation of direct blue dyes.

Metal Doping: The photocatalytic activity of semiconductors like Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO) can be enhanced by doping them with transition metals (e.g., Ag, Cu, Mn) or lanthanide ions (e.g., Gd). biomedres.us Doping can improve charge separation, reduce the band gap energy to allow for visible light absorption, and increase the number of active sites on the catalyst surface. biomedres.us For example, studies have shown that transition metal-doped ZnO exhibits higher activity for dye removal compared to undoped ZnO. biomedres.us

Composite Materials: Combining different semiconductor materials to form heterojunctions is another effective strategy. For instance, composites like CoFe₂O₄/ZnO, CuFeO₂/ZnO, and PbS/ZIF-67 have been developed. biomedres.usresearchgate.net These composites can improve the separation of photogenerated electron-hole pairs, thereby increasing the quantum efficiency of the photocatalytic process. MOF-based composites, such as Fe₃O₄@ZIF-67, combine the porous structure of MOFs with the properties of other materials to create highly efficient photocatalysts. researchgate.net

Morphology Control: The shape and size of the catalyst particles can significantly influence their photocatalytic activity. Synthesizing catalysts with specific morphologies, such as nanoflowers, nanorods, or hexagonal nanodisks, can increase the surface area and expose more active facets, leading to enhanced degradation rates. biomedres.us For example, ZnO with a nanoflower morphology has been reported to register higher photoactivity in dye degradation. biomedres.us

Table 3: Examples of Designed Photocatalysts for Direct Blue Dye Degradation
Catalyst TypeExample MaterialDesign StrategyReported Outcome for Direct Blue Dyes
Metal-Doped OxideAg-doped ZnODoping with transition metalAchieved 74% dye removal under UV irradiation. biomedres.us
Metal-Doped OxideCu-doped ZnODoping with transition metalShowed the highest degradation rate (70%) under visible light. biomedres.us
Composite OxideCoFe₂O₄/ZnOCreating a composite heterostructureEnhanced photoactivity for Direct Blue 71 degradation under visible light. biomedres.us
MOF CompositePbS/ZIF-67Combining a semiconductor with a MOFDemonstrated effective photodegradation of Direct Blue 199. researchgate.net
Morphology-Controlled OxideZnO NanoflowersControlling the nanostructureRegistered the highest photoactivity compared to other morphologies. biomedres.us

Heterogeneous Photocatalysis for this compound Mineralization

Influence of Operational Parameters on Photocatalytic Efficiency of this compound

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), and a light source to generate reactive oxygen species. The efficiency of the photocatalytic degradation of Direct Blue dyes is significantly influenced by several key operational parameters, including pH, catalyst loading, and the initial concentration of the dye.

The pH of the solution plays a crucial role in the photocatalytic process as it affects the surface charge of the photocatalyst and the dye molecule itself. For the degradation of Direct Blue dyes, an alkaline pH is often found to be more favorable than an acidic one. biomedres.us This is because a higher pH promotes the formation of hydroxyl radicals (•OH), which are powerful oxidizing agents.

Catalyst loading is another critical parameter. An increase in the amount of photocatalyst generally leads to a higher degradation rate due to the increased number of active sites for the reaction. However, beyond an optimal concentration, the efficiency may decrease due to light scattering and agglomeration of catalyst particles, which reduces the penetration of light into the solution.

The initial concentration of the dye also impacts the degradation efficiency. Generally, a lower initial dye concentration results in a higher degradation rate. researchgate.net As the dye concentration increases, more dye molecules are adsorbed on the surface of the catalyst, which can inhibit the penetration of light and reduce the generation of reactive oxygen species. researchgate.net The relationship between these parameters and the degradation efficiency of Direct Blue dyes is often studied to determine the optimal conditions for treatment. While specific data for this compound is limited, studies on similar dyes like Direct Blue 53 (DB53) show that parameters such as dopant type and concentration on the photocatalyst significantly impact the degradation efficiency. biomedres.us For instance, gadolinium-doped TiO₂ has been shown to be highly effective for the removal of DB53. biomedres.us

Table 1: Influence of Operational Parameters on the Photocatalytic Degradation of Direct Blue Dyes (Illustrative Examples)

ParameterEffect on Degradation EfficiencyOptimal Condition (Example for Direct Blue Dyes)Reference
pH Affects catalyst surface charge and hydroxyl radical formation.Alkaline pH is often more favorable. biomedres.us
Catalyst Loading Increases with loading up to an optimal point, then decreases.Varies with the specific catalyst and reactor setup. biomedres.us
Initial Dye Concentration Degradation rate generally decreases with increasing concentration.Lower concentrations are typically degraded more efficiently. researchgate.net
Dopant on Catalyst Can significantly enhance photocatalytic activity.Gd-TiO₂ showed high efficiency for DB53. biomedres.us

Note: This table provides a general overview. Optimal conditions can vary significantly based on the specific photocatalyst, reactor design, and water matrix.

Investigation of Direct and Indirect Photocatalytic Mechanisms

The photocatalytic degradation of dyes can proceed through two primary mechanisms: direct and indirect photocatalysis. researchgate.net Understanding these mechanisms is crucial for optimizing the degradation process.

Direct Photocatalysis: In the direct mechanism, the dye molecule itself absorbs light, becomes excited, and then injects an electron into the conduction band of the semiconductor catalyst. This process leads to the formation of a dye radical cation, which can then undergo further degradation. This mechanism is more prevalent when the dye can absorb light in the same spectral region as the photocatalyst.

Indirect Photocatalysis: The indirect mechanism is generally considered the dominant pathway for the degradation of most organic pollutants, including dyes. researchgate.net In this process, the semiconductor photocatalyst absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs (e⁻/h⁺). These charge carriers then initiate a series of redox reactions on the catalyst surface.

The photogenerated holes (h⁺) are powerful oxidizing agents and can directly oxidize adsorbed dye molecules. More importantly, they can react with water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). biomedres.us The photogenerated electrons (e⁻) can react with adsorbed molecular oxygen to form superoxide (B77818) radical anions (•O₂⁻). These superoxide radicals can further react to produce other reactive oxygen species, including hydroxyl radicals. The degradation of the dye then occurs through the attack of these highly reactive species. biomedres.us

Fenton and Photo-Fenton Processes for this compound Oxidation

The Fenton and photo-Fenton processes are other effective AOPs for the degradation of organic pollutants. These processes are based on the generation of hydroxyl radicals through the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺).

The classic Fenton reaction is described by the following equation: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The efficiency of the Fenton process is highly dependent on several parameters, including pH, the concentrations of Fe²⁺ and H₂O₂, and the reaction time. An acidic pH, typically around 3, is optimal for the Fenton reaction as it keeps the iron in its soluble and active form. jmaterenvironsci.com

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

Studies on the degradation of various dyes have shown that the photo-Fenton process can achieve high removal efficiencies for both color and chemical oxygen demand (COD). iaees.orgmdpi.com The optimal concentrations of Fe²⁺ and H₂O₂ need to be carefully determined, as an excess of either reagent can have a scavenging effect on the hydroxyl radicals, thereby reducing the efficiency of the process. jmaterenvironsci.com

Table 2: Key Parameters in Fenton and Photo-Fenton Oxidation of Dyes

ParameterRole in the ProcessGeneral Optimal ConditionReference
pH Affects iron solubility and hydroxyl radical generation.Acidic (around 3) jmaterenvironsci.com
[Fe²⁺] Catalyst for H₂O₂ decomposition to form •OH.An optimal concentration exists; excess can act as a scavenger. jmaterenvironsci.com
[H₂O₂] Source of hydroxyl radicals.An optimal concentration exists; excess can act as a scavenger. jmaterenvironsci.com
Light Irradiation (Photo-Fenton) Promotes the regeneration of Fe²⁺, enhancing •OH production.UV or visible light mdpi.com

Electrochemical Oxidation of this compound in Wastewater

Electrochemical oxidation is a clean and effective technology for the treatment of wastewater containing recalcitrant organic pollutants like this compound. This process involves the degradation of pollutants through direct or indirect oxidation at the surface of an anode.

In direct electrochemical oxidation , the pollutant molecule is adsorbed on the anode surface and is destroyed by direct electron transfer. In indirect electrochemical oxidation , a strong oxidizing agent, such as hydroxyl radicals, active chlorine species (in the presence of chloride), or persulfate, is electrochemically generated in the solution, which then oxidizes the pollutant. researchgate.netmdpi.com

A study on the electrochemical oxidation of a direct blue dye using graphite (B72142) and stainless steel electrodes achieved a maximum removal efficiency of 98% under optimized conditions of pH 2, an initial dye concentration of 100 mg/L, 500 mg/L of NaCl as an electrolyte, and a voltage of 5 V. researchgate.net

The choice of anode material is a critical factor that significantly influences the efficiency and mechanism of the electrochemical oxidation process. Anode materials are broadly classified as "active" and "non-active" anodes.

Active anodes , such as those based on platinum or mixed metal oxides (MMO), have a low oxygen evolution potential and facilitate the formation of higher oxides on their surface, which participate in the partial and selective oxidation of organics.

Non-active anodes , such as boron-doped diamond (BDD) and lead dioxide (PbO₂), have a high oxygen evolution potential. researchgate.net They are poor catalysts for oxygen evolution, which allows for the efficient generation of hydroxyl radicals on their surface. These hydroxyl radicals are then responsible for the non-selective and complete mineralization of organic pollutants. BDD electrodes are often considered the most effective anode material for the complete mineralization of organic pollutants due to their high stability and efficiency in generating hydroxyl radicals. researchgate.net

The optimization of the electrode material involves considering factors such as its electrocatalytic activity, stability, cost, and the desired extent of pollutant degradation (i.e., partial degradation or complete mineralization).

Hydroxyl radicals (•OH) are the primary oxidizing species in many electrochemical oxidation processes, particularly when using non-active anodes. They are generated from the oxidation of water at the anode surface: H₂O → •OH + H⁺ + e⁻

Sulfate (B86663) radicals (SO₄•⁻) can also be generated electrochemically in the presence of sulfate ions. These radicals have a high redox potential and can be more selective than hydroxyl radicals in certain applications. It has been noted that sulfate radicals possess a higher oxidation potential, greater adaptability to a range of pH levels, and a longer half-life when compared to hydroxyl radicals. researchgate.net

The degradation of the target pollutant occurs through the attack of these powerful and non-selective radicals, leading to the cleavage of chromophoric groups and the eventual mineralization of the dye molecule. The relative contribution of hydroxyl and sulfate radicals to the degradation process depends on the electrode material, the composition of the electrolyte, and the operating conditions.

Ozonation and Combined Ozonation Processes for this compound

Ozonation is a well-established AOP that utilizes the strong oxidizing power of ozone (O₃) to degrade organic pollutants. Ozone can react with organic compounds through two main pathways:

Direct reaction: Ozone can selectively attack electron-rich moieties in organic molecules, such as double bonds and aromatic rings. This is particularly effective for the decolorization of dyes, as it often involves the cleavage of the chromophoric groups. ut.ac.ir

Indirect reaction: Ozone can decompose in water, especially at higher pH values, to form highly reactive hydroxyl radicals. These radicals then non-selectively attack and degrade the organic pollutants.

The efficiency of ozonation is influenced by factors such as pH, ozone dosage, and the initial concentration of the pollutant. Higher pH values generally favor the indirect reaction pathway involving hydroxyl radicals, which can lead to a more complete mineralization of the dye.

To enhance the efficiency of ozonation, it is often combined with other processes, such as UV irradiation (O₃/UV), hydrogen peroxide (peroxone process), or catalysts (catalytic ozonation). These combined processes aim to increase the generation of hydroxyl radicals, thereby accelerating the degradation of the target pollutant. For instance, combining ozonation with a biological treatment process can be a cost-effective approach, where ozonation is used as a pre-treatment to break down the complex dye molecules into more biodegradable intermediates, which are then further degraded by microorganisms. ut.ac.ir

Sono-Degradation and Sonophotocatalytic Approaches for this compound

The application of ultrasound, known as sono-degradation, and its combination with photocatalysis (sonophotocatalysis) represent promising advanced oxidation processes (AOPs) for the degradation of recalcitrant dyes like this compound (DB67), also known as Direct Blue 71. niscair.res.in These technologies rely on the phenomenon of acoustic cavitation, which is the formation, growth, and implosive collapse of microbubbles in a liquid medium subjected to high-frequency ultrasound. mdpi.com This collapse generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive hydroxyl radicals (•OH) that can non-selectively degrade organic pollutants. mdpi.com

In the sonocatalytic degradation of DB67, the introduction of a semiconductor catalyst, such as zinc oxide nanorods (ZnONR) or titanium dioxide (TiO2), enhances the degradation efficiency. nih.gov The catalyst provides a larger surface area for the reaction and can be stimulated by the sonoluminescence effect of ultrasound to produce additional hydroxyl radicals. Research has shown that the degradation of DB67 is significantly influenced by several experimental parameters. For instance, the degradation process is favored at an acidic pH. researchgate.net The efficiency of the process also increases with the catalyst dosage up to an optimal point, beyond which agglomeration of catalyst particles can reduce the effective surface area. Similarly, the initial dye concentration plays a crucial role, with higher concentrations generally leading to a decrease in the percentage of degradation.

The kinetics of sonocatalytic degradation of DB67 has been found to follow pseudo-first-order kinetics. The addition of hydrogen peroxide (H2O2) can further enhance the degradation rate by providing an additional source of hydroxyl radicals. researchgate.net

Sonophotocatalysis combines the benefits of both sonolysis and photocatalysis. In this process, a semiconductor catalyst is simultaneously irradiated with ultrasound and a light source (like UV light). This dual approach can lead to a synergistic effect, resulting in a higher degradation rate than the sum of the individual processes. researchgate.net Studies on DB67 have demonstrated that the UV/ZnO combination is a highly effective treatment. researchgate.net Complete color removal of DB67 has been reported in a relatively short time using sonophotocatalytic processes. researchgate.net

Table 1: Parameters Affecting Sono-Degradation of this compound

ParameterEffect on DegradationReference
pH Acidic pH is favorable for sonocatalytic degradation. researchgate.net
Catalyst Dosage Degradation increases with catalyst dosage up to an optimum level.
Initial Dye Concentration Higher concentrations can decrease the percentage of degradation.
Ultrasound Frequency High-frequency ultrasound can be more effective for degradation. nih.gov
Addition of H2O2 Enhances the degradation rate. researchgate.net

Biological Degradation and Bioremediation of this compound

Biological methods offer an environmentally friendly and cost-effective alternative for the treatment of textile effluents containing this compound. These approaches utilize the metabolic potential of microorganisms and plants to break down or remove the dye from contaminated environments. nih.gov

Microbial Decolorization and Mineralization Pathways of this compound

Microbial degradation of azo dyes like this compound typically involves a two-step process. The initial and crucial step is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. tandfonline.com This is often achieved under anaerobic or anoxic conditions by a variety of microorganisms, leading to the formation of colorless aromatic amines. tandfonline.com These resulting amines are often more toxic than the parent dye and require further degradation, typically under aerobic conditions, where they can be mineralized into simpler, non-toxic compounds like carbon dioxide and water. dntb.gov.ua

Several studies have demonstrated the potential of various microbial cultures, including both individual strains and consortia, to decolorize and mineralize azo dyes. sciepub.com Microbial consortia, with their diverse metabolic capabilities, are often more effective in completely degrading the dye and its intermediates. nih.govsciepub.com

Isolation and Characterization of this compound Degrading Microorganisms

The search for efficient dye-degrading microorganisms has led to their isolation from various contaminated environments, such as textile industry effluents and sludge. atlantis-press.comijbpas.com These environments are rich sources of microbes that have adapted to the presence of dyes. The isolation process typically involves enriching the microbial population from a collected sample in a medium containing the target dye as a primary carbon or nitrogen source. cabidigitallibrary.org

One notable example is the isolation of Pseudomonas aeruginosa HS-DY012 from a wastewater treatment pool of a textile and dyeing plant. atlantis-press.com This bacterial strain demonstrated the ability to completely decolorize and degrade 30 mg/L of Direct Blue 6 within 18 hours under optimal conditions of 35°C and a pH of 7.0. atlantis-press.com The characterization of such isolates involves studying their morphological, physiological, and biochemical properties to identify them and understand their metabolic capabilities. cabidigitallibrary.org Studies have also explored the use of fungal species, such as Aspergillus niger and Penicillium chrysogenum, which have shown the capacity to decolorize various direct azo dyes. core.ac.ukresearchgate.net

Table 2: Example of an Isolated Microorganism for Direct Blue Degradation

MicroorganismSource of IsolationDye DegradedOptimal ConditionsDegradation EfficiencyReference
Pseudomonas aeruginosa HS-DY012Wastewater treatment poolDirect Blue 635°C, pH 7.030 mg/L completely degraded in 18 hours atlantis-press.com
Enzymatic Mechanisms (e.g., Azoreductases, Laccases) in this compound Transformation

The microbial degradation of this compound is facilitated by specific enzymes. The key enzymes involved in the initial reductive cleavage of the azo bond are azoreductases. tandfonline.com These enzymes catalyze the transfer of electrons from a donor (like NADH or NADPH) to the azo dye, breaking the nitrogen double bond. nih.gov Azoreductases can be either oxygen-sensitive or oxygen-insensitive, which determines the conditions under which they are active. nih.gov

Laccases are another important group of enzymes, particularly in fungi, that contribute to the degradation of azo dyes. researchgate.net These copper-containing oxidoreductases can oxidize a wide range of aromatic compounds, including the aromatic amines produced after the initial azo bond cleavage. nih.gov The laccase produced by Pseudomonas desmolyticum has been shown to be effective in decolorizing Direct Blue 6. researchgate.net The combined action of azoreductases and laccases, often found in microbial consortia, can lead to the complete mineralization of the dye. mdpi.com

Phytoremediation Potential for this compound in Aquatic and Soil Systems

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or stabilize contaminants from soil and water. ijpbs.com This eco-friendly and aesthetically pleasing approach has shown potential for the treatment of azo dye-contaminated environments. jmaterenvironsci.comtsijournals.com Plants can employ several mechanisms for phytoremediation, including phytoextraction (accumulation of contaminants in plant tissues), rhizofiltration (adsorption of contaminants onto roots), and phytodegradation (breakdown of contaminants by plant enzymes). ijpbs.com

While specific studies on the phytoremediation of this compound are limited, research on other azo dyes suggests its potential applicability. Aquatic plants like Ceratophyllum demersum have been investigated for their ability to remove mixed azo dyes from contaminated water, although their tolerance to high dye concentrations can be a limiting factor. sciencepubco.comresearchgate.net In soil systems, plants like Eucalyptus spp. have demonstrated the ability to absorb azo dyes. tsijournals.com The effectiveness of phytoremediation can be influenced by factors such as the plant species, dye concentration, and environmental conditions. jmaterenvironsci.com

Optimization of Bioreactor Systems for this compound Removal

For large-scale treatment of industrial wastewater containing this compound, the use of bioreactors is essential. tandfonline.com The optimization of bioreactor design and operational parameters is crucial for achieving high removal efficiency and stability. researchgate.net Anaerobic membrane bioreactors (AnMBRs) have shown promise for the treatment of wastewater containing diazo dyes. journals.co.za

A key operational parameter in AnMBRs is the operational flux. Studies have shown that a higher operational flux can lead to higher removal rates of both chemical oxygen demand (COD) and color. journals.co.za For instance, in one study, an AnMBR operated at a high flux achieved average total COD and soluble COD removal of 76.27% and 77.20%, respectively, with a mean decolorization of 82.88%. journals.co.za In contrast, a reactor operated at a lower flux showed lower removal efficiencies. journals.co.za However, high flux can also lead to increased biofouling of the membrane, requiring more frequent cleaning. journals.co.za The microbial community within the bioreactor also plays a critical role, with bacteria from the phylum Firmicutes, such as Clostridium, being identified as key players in azo dye degradation. journals.co.za

Integrated and Hybrid Treatment Systems for Comprehensive this compound Remediation

A comprehensive review of available scientific literature reveals a significant gap in research specifically detailing integrated and hybrid treatment systems for the remediation of this compound. While numerous studies have explored the efficacy of combined systems—such as the integration of advanced oxidation processes (AOPs) with biological treatments or the synergistic use of adsorption and photocatalysis—for other azo dyes and general textile effluents, specific data and detailed research findings for this compound remain unpublished. juniperpublishers.comnih.govtaylors.edu.my

Integrated treatment systems are designed to overcome the limitations of individual processes, often leading to higher removal efficiencies, more complete mineralization of pollutants, and reduced operational costs. juniperpublishers.comnih.gov For instance, a common hybrid approach involves using a chemical oxidation method like ozonation or a Fenton process as a pre-treatment to break down the complex, recalcitrant structure of an azo dye into more biodegradable intermediates. nih.govnih.gov These simpler molecules can then be more effectively mineralized by conventional biological treatments. juniperpublishers.com

Another promising hybrid strategy is the combination of adsorption and photocatalysis. taylors.edu.my In such a system, an adsorbent can concentrate the dye molecules on its surface, bringing them into close proximity with a photocatalyst. Upon irradiation, the photocatalyst generates highly reactive species that can efficiently degrade the adsorbed dye molecules.

While the principles of these integrated systems are well-established for dyes like Reactive Black 5, Reactive Blue 13, Direct Blue 71, and Direct Blue 1, the absence of specific studies on this compound prevents the presentation of detailed research findings or data tables for this particular compound. nih.govmdpi.commdpi.comresearchgate.net The effective application and optimization of any hybrid system are highly dependent on the specific chemical structure of the target pollutant and the composition of the wastewater matrix. Therefore, direct extrapolation of results from other dyes to this compound would be scientifically unsound.

Further research is required to investigate and quantify the performance of integrated and hybrid treatment systems specifically for the comprehensive remediation of this compound contamination. Such studies would be invaluable for developing effective and efficient treatment protocols for industrial effluents containing this dye.

Mechanistic and Theoretical Investigations of Direct Blue 67 Transformation

Identification and Characterization of Direct Blue 67 Degradation By-products and Intermediates

The degradation of this compound, like other complex organic dyes, often involves breaking down the parent molecule into smaller fragments, which can include various intermediates and by-products. Identifying these species is vital for understanding the degradation mechanism and assessing the potential environmental impact of the transformation process. Advanced analytical techniques are indispensable for this purpose.

Application of Advanced Mass Spectrometry for Metabolite Elucidation (e.g., LC-MS/MS, GC-MS)

Mass spectrometry (MS) coupled with chromatographic separation techniques, such as Liquid Chromatography (LC-MS/MS) and Gas Chromatography (GC-MS), are powerful tools for identifying and characterizing degradation products and intermediates of organic dyes researchgate.netresearchgate.netscispace.comnih.gov. These hyphenated techniques allow for the separation of complex mixtures, followed by the determination of the mass-to-charge ratio (m/z) of individual components.

LC-MS/MS : This technique is particularly effective for analyzing polar and non-volatile compounds like this compound and its potential degradation products. It provides information on the molecular weight of the parent dye and its fragments, and tandem MS (MS/MS) allows for detailed structural elucidation through fragmentation pattern analysis scispace.comrsc.orgresearchgate.netresearchgate.net. For instance, studies on similar azo dyes have identified aromatic amines, phenols, and various oxidized or hydroxylated intermediates using LC-MS/MS researchgate.netscispace.com. The fragmentation of azo bonds (–N=N–) is a key step, often leading to the formation of aromatic amines nih.govmdpi.com.

GC-MS : While GC-MS is more suited for volatile and thermally stable compounds, it can be used for analyzing certain degradation products after derivatization. It has been employed in studies of dye degradation to identify smaller organic molecules formed during the process researchgate.netresearchgate.net.

The application of these techniques enables researchers to propose degradation pathways by identifying the sequence of molecular transformations, from the parent dye to intermediate species and final products scispace.comresearchgate.net.

Spectroscopic Monitoring of Chromophore Cleavage and Functional Group Alterations

Spectroscopic methods provide real-time or ex-situ insights into the structural changes occurring during the degradation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis can identify changes in functional groups within the dye molecule during degradation. For example, the appearance or disappearance of peaks corresponding to hydroxyl (–OH), amino (–NH2), or carbonyl (–C=O) groups can indicate specific transformation reactions, such as oxidation or reduction researchgate.net.

Optical Emission Spectroscopy (OES) : In processes involving plasma or photocatalysis, OES can be used to identify reactive species (e.g., hydroxyl radicals •OH, oxygen atoms O) generated in the system, which are responsible for initiating the degradation frontiersin.org.

Computational Chemistry and Molecular Modeling of this compound Reactivity

Computational methods offer a theoretical framework to understand the intrinsic reactivity, electronic structure, and interaction mechanisms of this compound, complementing experimental observations.

Density Functional Theory (DFT) Studies on this compound Electronic Structure and Degradation Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, molecular geometry, and reaction mechanisms of chemical compounds nih.govmdpi.com. For this compound, DFT calculations can:

Elucidate Electronic Structure : Determine the distribution of electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps, which are critical for understanding the molecule's reactivity towards oxidizing agents or catalysts mdpi.commdpi.comkaust.edu.sa.

Predict Degradation Pathways : Model potential reaction pathways, identify transition states, and calculate activation energies for key degradation steps, such as the cleavage of azo bonds or the attack of reactive species on aromatic rings rsc.orgresearchgate.netmdpi.comacs.org.

Analyze Interactions : Study the binding energies and interaction mechanisms between this compound and potential catalysts or adsorbents, providing insights into adsorption and catalytic degradation processes kaust.edu.samdpi.com.

These studies can reveal which parts of the this compound molecule are most susceptible to attack and predict the stability of potential intermediates researchgate.netmdpi.com.

Molecular Dynamics Simulations of this compound Interactions with Catalysts or Adsorbents

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions over time. In the context of this compound degradation or removal, MD simulations can:

Model Adsorption Processes : Simulate the interaction of this compound with various adsorbent materials (e.g., zeolites, metal-organic frameworks) or catalytic surfaces, predicting adsorption configurations, diffusion, and binding energies nih.govmdpi.comkaust.edu.saresearchgate.net.

Investigate Solvent Effects : Assess the influence of the aqueous environment on dye-adsorbent/catalyst interactions.

Understand Surface Interactions : Provide insights into how the molecular structure of this compound interacts with the surface chemistry of remediation materials, aiding in the design of more efficient systems kaust.edu.sa.

Reaction Pathway Mapping and Mineralization Assessment of this compound

Mapping the complete degradation pathway of this compound involves identifying all significant intermediates and products, understanding the sequence of reactions, and assessing the extent of mineralization (conversion into inorganic substances like CO2 and H2O).

Advanced Oxidation Processes (AOPs), such as ozonation, Fenton processes, photocatalysis, and electrochemical oxidation, are commonly investigated for dye degradation researchgate.netijcce.ac.irsswm.infomdpi.com. These processes primarily rely on the generation of highly reactive species, particularly hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2⁻), which attack the chromophoric and auxochromic groups of the dye mdpi.comacs.orgacs.orgmdpi.com.

Azo Bond Cleavage : A key step in the degradation of azo dyes like this compound is the cleavage of the azo (–N=N–) bonds. This can occur through reductive or oxidative mechanisms. Reductive cleavage, often mediated by enzymes like azoreductases under anaerobic conditions, typically yields aromatic amines, which may still be toxic nih.govmdpi.com. Oxidative cleavage, driven by AOPs, can break down these bonds and further oxidize the resulting fragments mdpi.com.

Chromophore and Aromatic Ring Degradation : The conjugated system responsible for the dye's color is susceptible to attack by reactive oxygen species. This leads to the breakdown of the chromophore and subsequent decolorization scispace.commdpi.com. The aromatic rings can also undergo hydroxylation, ring-opening, and eventual mineralization researchgate.netacs.orgbiomedres.us.

Mineralization Assessment : The ultimate goal of many degradation processes is complete mineralization. This is typically assessed by measuring the reduction in Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC) of the treated wastewater scispace.comacs.orgbiomedres.usmdpi.com. While decolorization can be achieved relatively quickly, complete mineralization often requires more rigorous treatment conditions or longer reaction times.

Studies on similar direct dyes have proposed pathways involving initial attack on the azo groups, followed by hydroxylation of aromatic rings, and eventual fragmentation into smaller organic acids and inorganic ions scispace.comresearchgate.netscispace.com. For example, ozonation of Direct Dye 106 has been shown to cleave the oxazine (B8389632) chromophore and benzene (B151609) rings, leading to various by-products identified by mass spectrometry scispace.com.

Table 1: Potential Degradation By-products and Intermediates Identified in Dye Degradation Studies

By-product/Intermediate TypeAnalytical Technique UsedExample Dye StudiedPotential Relevance to this compoundCitation(s)
Aromatic AminesLC-MS/MS, GC-MSDirect Red 28, Direct Red 81Formed from azo bond cleavage researchgate.netresearchgate.netnih.govmdpi.com
PhenolsGC-MSDirect Blue 1Oxidation products of aromatic rings researchgate.net
Carboxylic AcidsLC-MS/MS, GC-MSMethylene Blue, AmetrynFurther oxidation of fragments acs.orgunesp.br
Hydroxylated Aromatic CompoundsLC-MS/MSVarious Azo DyesInitial oxidation of aromatic rings scispace.comresearchgate.net
Carbonyl CompoundsTLC, GC-MSReactive Black 5, AmetrynOxidation of functional groups mdpi.comunesp.br
Inorganic Ions (Sulfate, Nitrate)ICDirect Dye 106Oxidation of sulfonate/amino groups scispace.com

Table 2: Computational Studies Relevant to Dye Reactivity and Degradation

Computational MethodFocus AreaExample Application/DyeInsights GainedCitation(s)
DFTElectronic Structure, ReactivityMethylene Blue, VariousHOMO/LUMO levels, electrostatic potential, identification of reactive sites, prediction of reaction barriers for degradation pathways. mdpi.commdpi.comkaust.edu.sa
DFTDegradation Pathways, Intermediate StabilityMethylene Blue, VariousElucidation of reaction mechanisms (e.g., ROS attack, azo bond cleavage), stability of intermediates, transition state analysis. rsc.orgresearchgate.netacs.org
MD SimulationsAdsorption, Interaction MechanismsMethyl Green, VariousDye-adsorbent/catalyst interactions, binding energies, molecular arrangements, diffusion on surfaces, effect of solvent. nih.govmdpi.comkaust.edu.saresearchgate.net
DFT + LC-MS/MSDegradation Pathway ElucidationVarious DyesCombining theoretical predictions with experimental identification of intermediates to propose comprehensive degradation routes. researchgate.net

The transformation of this compound is a complex process involving the cleavage of its chromophoric and auxochromic groups, primarily through oxidative or reductive pathways. Advanced analytical techniques like LC-MS/MS and UV-Vis spectroscopy are crucial for identifying degradation products and monitoring structural changes. Computational methods, including DFT and molecular dynamics, provide invaluable theoretical insights into the dye's electronic structure, reactivity, and interaction mechanisms with remediation agents. While specific mechanistic studies on this compound are less prevalent, the principles and methodologies applied to other azo dyes offer a robust framework for understanding its degradation, paving the way for more effective wastewater treatment strategies.

Compound List:

Acid Blue 25

Acid Blue 92

Ametryn

Basic Yellow 28

Bromophenol Blue

C.I. This compound

Congo Red

Crystal Violet (CV)

Direct Blue 1

Direct Blue 15

Direct Blue 199

Direct Blue 53

Direct Blue 71

Direct Blue 80

Direct Blue 86

Direct Red 2B

Direct Red 28

Direct Red 81 (DR81)

Direct Yellow 86

Evans Blue

Malachite Green (MG)

Maxilon Blue M-2G

Methylene Blue (MB)

Methyl Green

Methyl Orange

Reactive Black 5

Reactive Blue 160

Reactive Blue 19

Reactive Blue 222

Reactive Red 120

Rhodamine B (RhB)

Sunset Yellow FCF

Toluidine Blue (TB)

Violet 20

Ecological Impact Assessment of Direct Blue 67 and Its Transformation Products

Ecotoxicological Studies of Direct Blue 67 Degradation Intermediates in Aquatic Environments

The degradation of azo dyes, including this compound, in aquatic environments can yield various intermediate compounds, some of which may exhibit higher toxicity than the parent dye. Under anaerobic conditions, the cleavage of the azo bond (N=N) is a common pathway, leading to the formation of aromatic amines mdpi.comcanada.carsc.orgcanada.canih.govmst.dknih.gov. These aromatic amines are often recalcitrant and can pose significant risks to aquatic life mdpi.comrsc.org.

Studies on analogous dye compounds highlight the ecotoxicological potential of degradation intermediates. Research on Methylene Blue, for instance, indicates that its degradation intermediates and products can threaten aquatic organisms such as fish, daphnia, and green algae, exhibiting poor biodegradability and a potential for developmental toxicity rsc.org. Similarly, the degradation of other direct dyes, such as Direct Blue 15, has been shown to have toxic effects on microalgae, cladocerans, and zebrafish embryos researchgate.net.

While some degradation pathways result in more toxic intermediates, others demonstrate a reduction in toxicity. For example, the microbial degradation of Trypan Blue (similar to Direct Blue 14) by Vibrio sp. resulted in the formation of less harmful small molecules, including alkanes, alkenes, fatty acids, and benzene (B151609). Toxicity analyses of these dye-degraded by-products showed a 100% seed germination rate and increased growth in seaweed, indicating a reduction in adverse effects researchgate.net. The presence of sulfonic groups on some azo dyes can, however, inhibit their biodegradability mst.dk.

Table 5.1: General Ecotoxicity of Representative Dye Degradation Intermediates

Intermediate Class/ExampleAquatic Organism AffectedReported EffectReference
Aromatic Amines (General)Fish, Invertebrates, AlgaeToxic effects, potential developmental toxicity mdpi.comrsc.org
3,3′-DimethoxybenzidineMicroalgae, Cladocerans, Zebrafish embryosToxic effects researchgate.net (as metabolite of related dyes)
BenzidineVarious aquatic organismsCarcinogenic potential (in vivo metabolism) nih.govcdc.gov (as metabolite of related dyes)
Degradation Products (Trypan Blue)Vigna radiata (seeds), Ulva lactuca (seaweed)Reduced toxicity, enhanced growth researchgate.net

Assessment of Environmental Bioavailability and Potential Bioaccumulation of this compound Metabolites

Many synthetic dyes, including direct dyes, are characterized by their persistence and resistance to environmental degradation mdpi.comnih.govinformaticsjournals.co.inopenbiotechnologyjournal.com. This recalcitrance contributes to their prolonged presence in aquatic ecosystems, increasing the potential for bioavailability and subsequent bioaccumulation.

While data specifically on the bioaccumulation of this compound metabolites in the environment is limited, general trends for azo dyes provide insight. Studies on Azo Direct and Azo Reactive Dyes, based on their log octanol-water partition coefficients (Kow) and fish bioconcentration factors (BCF), generally suggest a low likelihood of significant bioconcentration or bioaccumulation in aquatic organisms canada.cacanada.ca. Water-soluble dyes, such as direct dyes, tend to have lower bioaccumulation potential compared to non-ionic dyes and pigments, which exhibit higher potential openbiotechnologyjournal.com.

However, the metabolic transformation of dyes can lead to the formation of compounds with different properties. For instance, benzidine-derived dyes, like Direct Blue 6, can be metabolized in vivo to free benzidine, a known carcinogen nih.govcdc.gov. While direct evidence of environmental bioaccumulation of this compound's specific metabolites is scarce, the potential for transformation into persistent or toxic compounds warrants consideration. Methodologies using tools like EPISUITE for BCF calculation have been employed to assess the bioaccumulation potential of dye degradation products in analogous studies rsc.org.

Table 5.2: General Bioaccumulation Potential of Dye Classes in Aquatic Environments

Dye ClassTypical Bioaccumulation PotentialBasis for AssessmentReference
Direct DyesLowerWater-soluble, ionic nature openbiotechnologyjournal.com
Azo Direct DyesNot likely to bioconcentrate/bioaccumulateBased on Kow and BCF data canada.cacanada.ca
Non-ionic DyesHighChemical properties openbiotechnologyjournal.com
Ionic DyesLeast potential (some acid dyes may bioaccumulate)Ionic nature openbiotechnologyjournal.com

Impact of this compound on Indigenous Microbial Communities and Ecosystem Function

Directly, dyes can exhibit toxicity towards aquatic microorganisms such as algae and bacteria researchgate.netmdpi.com. For example, studies have indicated that certain direct dyes can have toxic effects on microalgae, potentially hindering their growth and photosynthetic activity researchgate.netinformaticsjournals.co.in. The accumulation and subsequent decomposition of dyes can lead to hypoxic conditions in water bodies, negatively impacting aquatic fauna and altering the structure and abundance of microbial communities nih.gov.

While research also explores the capacity of certain microorganisms to degrade dyes, the introduction of dyes into an ecosystem can also lead to selective pressures. This selection may favor microbial populations capable of metabolizing these compounds, thereby altering the existing microbial community structure and potentially disrupting established ecological processes africamuseum.be. The persistence of dyes in the environment ensures a continuous impact on microbial populations and the broader functioning of aquatic ecosystems.

Compound List:

this compound

Methylene Blue (MB)

Aromatic Amines

3,3′-Dimethoxybenzidine

Benzidine

Trypan Blue (Direct Blue 14)

Direct Blue 15

Direct Blue 6

Direct Black 38

Direct Brown 95

Alkanes

Alkenes

Fatty Acids

Benzene

Future Research Directions and Emerging Technologies for Direct Blue 67 Research

Development of Sustainable and Economically Viable Remediation Technologies for Direct Blue 67

The pursuit of sustainable and economically viable methods for removing this compound from wastewater is a critical area of ongoing research. Traditional treatment methods often fall short due to the dye's complex structure and stability. Emerging research focuses on a range of techniques designed to be more efficient, cost-effective, and environmentally benign.

Biosorption and Bioremediation: Utilizing biomass-derived materials as adsorbents is gaining traction due to their low cost and renewability. Studies have explored agricultural waste, such as rice husk ash, and other organic materials like Azolla pinnata for the removal of dyes, including those similar to this compound researchgate.netmdpi.com. These biosorbents often function through physical adsorption mechanisms, with models like Langmuir and Freundlich frequently used to describe the process researchgate.netgjesm.net. Research is also investigating the potential of specific microorganisms and enzymes (e.g., laccases) to degrade azo dyes like this compound, offering a biodegradable pathway for pollutant removal nih.govnih.gov.

Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive species like hydroxyl radicals (•OH), are being explored for their efficacy in breaking down recalcitrant dye molecules researchgate.net. Techniques such as photocatalysis, Fenton, and Fenton-like processes are under investigation. For instance, research into composite materials like Fe₃O₄/ZIF-67 has shown promise in dye removal, potentially through π-π stacking interactions researchgate.net. The development of novel photocatalysts that can operate efficiently under visible light is a key research direction for enhancing the sustainability of these processes researchgate.net.

Adsorptive Bubble Separation Techniques: These methods offer a promising avenue for dye removal by concentrating pollutants at the air-water interface, followed by their separation. Research has demonstrated their effectiveness for various organic dyes, including those in the "direct blue" category acs.org.

Emerging Adsorbent Materials: Beyond agricultural waste, novel materials like biochar derived from banana peels have shown high removal efficiencies for direct navy blue dye gjesm.net. Metal-organic frameworks (MOFs), such as ZIF-67, are also being investigated for their high surface area and tunable properties, offering potential for efficient dye adsorption researchgate.net.

Data Table 1: Comparison of Biosorbent Performance for Dye Removal

Biosorbent MaterialTarget DyeMax. Adsorption Capacity (mg/g)Isotherm Model FitKinetic Model FitReference
Azolla pinnataMethylene Blue344.827LangmuirPseudo-second-order researchgate.net
Banana Peel BiocharDirect Navy BlueNot specifiedFreundlichPseudo-second-order gjesm.net
Rice Husk AshDirect Blue 80Not specifiedLangmuirPseudo-second-order mdpi.com

Advanced Materials Science Applications in this compound Treatment

Materials science is at the forefront of developing innovative solutions for this compound remediation. The focus is on creating materials with enhanced adsorption, catalytic, or membrane properties.

Nanocomposites and Functionalized Materials: The development of nanocomposites, such as Fe₃O₄/ZIF-67, leverages the synergistic properties of different materials to improve dye removal efficiency researchgate.net. These composites often combine magnetic properties for easy separation with high surface area adsorbents. Functionalized materials, including graphene oxide and various MOFs, are being explored for their strong affinity towards dye molecules, often mediated by π-π interactions, electrostatic forces, and hydrogen bonding nih.govresearchgate.net.

Smart Materials and Responsive Systems: Research into smart materials that can respond to external stimuli (e.g., pH, temperature, light) to release or adsorb dyes is an emerging area. While specific examples for this compound are still developing, the broader field of responsive polymers and hydrogels shows potential for controlled dye capture and release in treatment systems.

Nanoporous Materials: Materials like Zeolitic Imidazolate Frameworks (ZIFs), specifically ZIF-67, are being investigated for their high surface area and pore structure, making them effective adsorbents for various organic pollutants, including dyes researchgate.net. Their ability to be incorporated into composite structures further enhances their applicability.

Data Table 2: Advanced Materials for Dye Adsorption

Material TypeKey Components/StructureTarget Dye (Example)Adsorption Mechanism (Potential)Key AdvantageReference
Fe₃O₄/ZIF-67 CompositeIron Oxide, ZIF-67Direct Blue 80π-π stacking, AdsorptionMagnetic separability, high surface area researchgate.net
BiocharCarbonized BiomassDirect Navy BlueAdsorptionLow cost, sustainable, high surface area gjesm.net
ZIF-67 CompositesZIF-67, VermiculiteMalachite Green, Congo RedAdsorptionHigh adsorption capacity, simultaneous removal researchgate.net

Integration of Artificial Intelligence and Machine Learning in this compound Process Optimization and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) offer powerful tools for optimizing existing treatment processes and predicting the performance of new ones for this compound.

Process Optimization: AI/ML algorithms can analyze vast datasets from experimental runs to identify optimal operating parameters (e.g., adsorbent dosage, pH, temperature, contact time) for dye removal. This can significantly reduce the time and resources required for experimental optimization mdpi.com. For instance, predictive models can forecast the efficiency of biosorbents or advanced materials under varying conditions.

Data Table 3: AI/ML Applications in Dye Remediation Research

AI/ML Application AreaDescriptionPotential Benefits for this compound TreatmentReference
Process OptimizationIdentifying optimal parameters (pH, temp., dosage, time) for dye removal using algorithms.Increased efficiency, reduced operational costs, faster development cycles. mdpi.com
Predictive ModelingForecasting adsorption capacity, degradation rates, and treatment system performance.Efficient material screening, early identification of promising treatment pathways. mdpi.com
Material DesignPredicting properties of novel materials for enhanced dye adsorption or catalytic degradation.Accelerating the discovery of new, highly effective remediation materials.N/A

Academic Perspectives on Policy and Regulatory Frameworks for Dye Effluent Management

Academic discourse plays a crucial role in shaping effective policy and regulatory frameworks for managing dye-laden effluents, including those containing this compound. The focus is on developing comprehensive strategies that balance industrial needs with environmental protection.

Environmental Standards and Monitoring: Academics advocate for stringent environmental standards for dye discharge, emphasizing the need for robust monitoring systems to ensure compliance. This includes setting permissible limits for dye concentrations, toxicity levels, and the presence of harmful byproducts, such as aromatic amines that can form from azo dye degradation nih.govcymitquimica.com.

Life Cycle Assessment and Sustainable Practices: There is a growing academic emphasis on adopting a life cycle approach to dye management, from production to disposal. This involves promoting cleaner production technologies, encouraging the use of eco-friendly dyes, and developing closed-loop systems where possible. Research also highlights the need to consider the economic viability and scalability of remediation technologies when formulating policies medcraveonline.com.

Regulatory Harmonization and International Cooperation: Discussions often revolve around the need for harmonized international regulations to prevent the relocation of polluting industries to regions with less stringent controls. Academic reviews call for collaborative efforts between industry, academia, and regulatory bodies to address the global challenge of dye pollution effectively nih.gov.

Addressing Emerging Contaminants: Policy frameworks must also be adaptable to address emerging contaminants and evolving scientific understanding of dye impacts. This includes considering the cumulative effects of dye mixtures and their interaction with other pollutants in wastewater researchgate.netresearchgate.net. The potential carcinogenicity and mutagenicity of certain dyes and their degradation products necessitate a precautionary approach in policy development nih.govresearchgate.netiwaponline.com.

Compound List:

this compound

Congo Red

Direct Blue 15

Direct Black 38

Direct Blue 95

Disperse Yellow 3

Disperse Yellow 7

Disperse Red 1

Disperse Orange 1

Orange II

Egyptian blue

Methylene Blue

Brilliant Green

Malachite Green

Direct Blue 80

Direct Blue 71

Direct Blue 218

Violet (dye)

Reactive Scarlet 3G

Reactive Blue 222

Pigment Yellow 12

Acid Black 2

Tartrazine

Solvent Yellow 146

Solvent Yellow 90

Solvent Yellow 88

Solvent Yellow 82

Eosine Y F & D C Colours

Fast Bordeaux Gp Base

Disperse Blue Bbls (200%)

Solvent Blue 67

Q & A

Basic: What are the optimal synthesis parameters for Direct Blue 67 to ensure reproducibility in laboratory settings?

Methodological Answer:
To optimize synthesis, systematically vary reaction conditions (temperature, pH, reactant molar ratios) and monitor yield via UV-Vis spectroscopy or HPLC. For example, studies on analogous azo dyes (e.g., Direct Blue 80) highlight temperature (e.g., 318 K) and pH (near-neutral) as critical for stable product formation . Document protocols rigorously using lab journals to ensure replicability, adhering to principles of transparency in data collection .

Basic: Which characterization techniques are essential for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a multi-technique approach:

  • FTIR to identify functional groups (e.g., azo bonds at ~1600 cm⁻¹).
  • SEM to assess morphological consistency.
  • PXRD to confirm crystallinity.
  • N₂ adsorption-desorption isotherms to determine surface area and porosity.
    Cross-reference spectral data with literature to validate structural assignments .

Basic: How do pH and ionic strength influence the adsorption efficiency of this compound in aqueous solutions?

Methodological Answer:
Design batch experiments to isolate variables:

  • Test pH 3–11 using buffers, measuring adsorption capacity via Langmuir isotherms.
  • Adjust ionic strength with NaCl (0.1–1.0 M) to evaluate electrostatic interactions.
    For Direct Blue 80, pH had minimal impact due to π-π stacking dominance, but ionic strength reduced efficiency via competitive ion effects . Statistical tools like ANOVA can identify significant variables .

Advanced: How can researchers resolve contradictions between theoretical adsorption models (e.g., Langmuir) and experimental data for this compound?

Methodological Answer:

  • Re-evaluate assumptions : Langmuir assumes monolayer adsorption, but heterogeneity in adsorbent surfaces (e.g., Fe₃O₄/ZIF-67 composites) may necessitate Freundlich models .
  • Cross-validate : Use pseudo-second-order kinetics to assess rate-limiting steps.
  • Report negative data : Transparently document deviations to refine models .
    Contradictions often arise from oversimplified assumptions; iterative hypothesis testing is critical .

Advanced: What advanced spectroscopic methods can elucidate degradation pathways of this compound under environmental conditions?

Methodological Answer:

  • LC-MS/MS to identify intermediate degradation products.
  • XPS to track oxidation states of metal catalysts (e.g., Fe³⁺ → Fe²⁺ during Fenton reactions).
  • In situ Raman spectroscopy to monitor bond cleavage in real-time.
    Prioritize mechanistic studies over empirical observations to address knowledge gaps in environmental persistence .

Advanced: How can researchers validate the reproducibility of this compound adsorption kinetics across heterogeneous experimental setups?

Methodological Answer:

  • Standardize protocols : Define adsorbent mass (e.g., 5 mg/8 mL), agitation speed, and temperature.
  • Inter-laboratory studies : Share raw data via repositories to assess variability.
  • Meta-analysis : Compare kinetic constants (k₂) from multiple studies using regression models.
    Address outliers by examining unreported variables (e.g., trace impurities in dye batches) .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Dose-response curves : Fit data with logistic regression (EC₅₀ calculations).
  • ANCOVA to control confounding variables (e.g., cell line variability).
  • Survival analysis for longitudinal ecotoxicity data.
    Use open-source tools (e.g., R/BioConductor) to ensure analytical transparency .

Advanced: How can computational modeling predict this compound interactions with biological or environmental matrices?

Methodological Answer:

  • Molecular docking : Simulate dye-enzyme interactions (e.g., laccase binding sites).
  • DFT calculations : Optimize geometries to estimate π-π stacking energies.
  • QSAR models : Correlate substituent groups with toxicity.
    Validate predictions with experimental adsorption/toxicity data to refine parameters .

Basic: What ethical considerations apply when designing studies on this compound’s environmental impact?

Methodological Answer:

  • Waste disposal : Follow institutional guidelines for azo dye degradation byproducts.
  • Data integrity : Avoid selective reporting; disclose all environmental risk factors.
  • Peer review : Pre-register hypotheses to mitigate bias.
    Ethical frameworks from the EU’s research integrity guidelines are recommended .

Advanced: How to design comparative studies evaluating this compound against alternative azo dyes in industrial applications?

Methodological Answer:

  • Controlled variables : Use identical adsorbent masses, pH, and temperature.
  • Benchmark metrics : Compare adsorption capacities (qₘ), degradation half-lives, and LC₅₀ values.
  • Cost-benefit analysis : Exclude commercial factors; focus on thermodynamic efficiency (ΔG°) and scalability.
    Reference methodologies from composite adsorbent studies (e.g., Fe₃O₄/ZIF-67) for cross-dye comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.